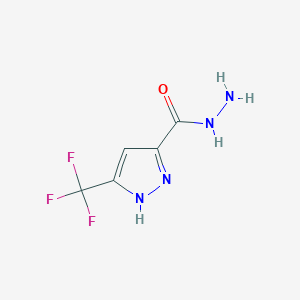

3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide is an organic compound that features a trifluoromethyl group attached to a pyrazole ring, with a carbohydrazide functional group at the 5-position

Mecanismo De Acción

Target of Action

It’s structurally similar to 1-phenylsulfonamide-3-trifluoromethyl-5-parabromophenylpyrazole , which targets Prostaglandin G/H synthase 2 . This enzyme plays a crucial role in the conversion of arachidonate to prostaglandin H2 (PGH2), a committed step in prostanoid synthesis .

Mode of Action

Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward certain enzymes by lowering the pk a of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Organofluorine compounds, including those with a trifluoromethyl group, have been shown to affect various biochemical pathways .

Pharmacokinetics

Compounds with a trifluoromethyl group, such as flutamide, have been shown to undergo extensive first-pass metabolism, with major metabolites including 2-hydroxyflutamide and the hydrolysis product 3-trifluoromethyl-4-nitroaniline .

Result of Action

Structurally similar compounds have shown promising results in anti-cancer properties .

Action Environment

It’s known that trifluoromethyl-containing compounds can be environmentally stable due to the strength of the carbon-fluorine bond .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with trifluoromethyl-substituted ketones or aldehydes. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity, employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Análisis De Reacciones Químicas

Types of Reactions

3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with unique properties, such as increased stability or reactivity

Comparación Con Compuestos Similares

Similar Compounds

- 3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

- 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

- 3-(trifluoromethyl)-1H-pyrazole-5-thiol

Uniqueness

3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both the trifluoromethyl and carbohydrazide groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .

Actividad Biológica

3-(Trifluoromethyl)-1H-pyrazole-5-carbohydrazide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a trifluoromethyl group, which enhances its lipophilicity and biological activity. The general structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of this compound displayed potent growth inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | MRSA | 16 |

| This compound | E. coli | 18 |

These results suggest that the trifluoromethyl group contributes to the enhanced antimicrobial activity observed in pyrazole derivatives .

Anticancer Activity

The compound has been studied for its potential as an anticancer agent, particularly through its role as an activator of pyruvate kinase M2 (PKM2). PKM2 is crucial in cancer metabolism, and its activation can lead to altered metabolic pathways in cancer cells, promoting apoptosis.

Case Studies

- Study on A549 Cell Line : A derivative of this compound was tested against A549 lung cancer cells, showing an IC50 value of 26 µM, indicating significant growth inhibition .

- In Vivo Studies : In animal models, compounds derived from this pyrazole exhibited notable tumor reduction rates, suggesting their potential for development into effective anticancer therapies .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 | 26 | Significant growth inhibition |

| HepG2 | 49.85 | Induced apoptosis |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. Compounds in this class have shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process.

Research Findings

A recent study reported that certain derivatives exhibited COX-2 inhibition with an IC50 value significantly lower than that of traditional anti-inflammatory drugs like celecoxib.

| Compound | COX-2 IC50 (µM) | Comparison to Celecoxib |

|---|---|---|

| Derivative A | 0.01 | Superior |

| Derivative B | 0.05 | Comparable |

These findings indicate that the incorporation of the trifluoromethyl group may enhance the selectivity and potency of these compounds against inflammatory pathways .

Propiedades

IUPAC Name |

5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N4O/c6-5(7,8)3-1-2(11-12-3)4(13)10-9/h1H,9H2,(H,10,13)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLBBGINYUCUQOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(=O)NN)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.